DMT-5-Methyl-dC(ac) Phosphoramidite
CAS No.: 1873306-74-1
Cat. No.: VC3027173
Molecular Formula: C42H52N5O8P
Molecular Weight: 785.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1873306-74-1 |
---|---|
Molecular Formula | C42H52N5O8P |
Molecular Weight | 785.9 g/mol |
IUPAC Name | N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
Standard InChI | InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37-,38+,39+,56?/m0/s1 |
Standard InChI Key | YFUQEQDYBKCNTE-CMFYRTQUSA-N |
Isomeric SMILES | CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES | CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES | CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Introduction
Chemical Structure and Properties
DMT-5-Methyl-dC(ac) Phosphoramidite is formally known as N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide . This compound has a molecular formula of C42H52N5O8P and a molecular weight of 785.9 g/mol . The structure consists of a 5-methylcytosine nucleobase with an acetyl protection group at the N4 position, a dimethoxytrityl (DMT) protecting group at the 5' position, and a cyanoethyl phosphoramidite group at the 3' position.
Key Structural Components
The compound contains several key structural components that are critical to its function:
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A 5-methyl-2'-deoxycytidine core
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An N4-acetyl protecting group on the cytosine base
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A 5'-O-DMT (dimethoxytrityl) protecting group
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A 3'-O-(2-cyanoethyl)diisopropylphosphoramidite group
Physical and Chemical Properties
DMT-5-Methyl-dC(ac) Phosphoramidite is assigned the CAS Number 1873306-74-1 . The compound was created on January 30, 2016, according to database records, with modifications recorded as recently as March 14, 2025 . Its specific molecular characteristics make it well-suited for automated DNA synthesis procedures.
Significance in Oligonucleotide Synthesis
Role in DNA Synthesis
DMT-5-Methyl-dC(ac) Phosphoramidite serves as a specialized monomer in the solid-phase synthesis of oligonucleotides. It enables the site-specific incorporation of 5-methylcytosine into synthetic DNA strands . During the synthesis process, the DMT group is selectively removed under acidic conditions, allowing for controlled extension of the oligonucleotide chain.
Advantages of Acetyl Protection
The acetyl protection on the N4 position of cytosine provides several advantages compared to other protection strategies:
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Compatibility with milder deprotection conditions
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Reduced side reactions during oligonucleotide synthesis
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Better stability during the synthesis process
Applications in Epigenetics Research
DNA Methylation Studies
5-Methylcytosine is a crucial epigenetic marker involved in gene expression regulation. The incorporation of DMT-5-Methyl-dC(ac) Phosphoramidite into synthetic oligonucleotides allows researchers to create DNA sequences with precisely positioned methylation sites . These synthetic sequences serve as valuable tools for studying the effects of DNA methylation on gene expression, chromatin structure, and cellular differentiation.
Demethylation Pathway Research
The role of 5-methylcytosine in the demethylation pathway is of particular interest in epigenetics research. Oxidation of 5-methyl-dC is proposed as a mechanism in active demethylation and may involve intermediates such as 5-formyl-dC . By incorporating 5-methyl-dC at specific positions, researchers can investigate these pathways and their biological significance.
Methylation State | Compound | Role in Epigenetics |
---|---|---|
Methylated | 5-Methyl-dC | Gene silencing, regulation of gene expression |
Oxidized Intermediate | 5-Hydroxymethyl-dC | Proposed intermediate in active demethylation |
Oxidized Intermediate | 5-Formyl-dC | Recognized and excised by repair enzymes |
Unmethylated | dC | Typically associated with active gene expression |
Structural Effects on DNA Properties
Duplex Stability Enhancement
C-5 Methyl pyrimidine nucleosides are known to stabilize DNA duplexes relative to non-methylated bases . This increased stability is attributed to the hydrophobic nature of the methyl groups, which helps eliminate water molecules from the duplex structure . As a result, oligonucleotides containing 5-methyl-dC exhibit enhanced binding properties compared to those with unmodified cytosine.
Triplex Stabilization
The stabilization properties of 5-methyl-dC make it particularly suitable for triplex strand stabilization, where its presence raises the melting temperature of the third strand . This property is valuable in applications requiring highly stable nucleic acid structures, such as antigene technologies and molecular probes.
Structural and Dynamic Effects
Research comparing 5-methylcytosine with other modified cytosines, such as 5-chlorocytosine, has shown that the methyl group affects the rotation of the amino group and alters hydrogen bonding properties . These subtle structural and dynamic changes have significant implications for DNA-protein interactions and recognition by cellular machinery.
Synthesis and Manufacturing Considerations
Standard Synthesis Procedure
The synthesis of DMT-5-Methyl-dC(ac) Phosphoramidite involves multiple steps, including protection of the 5' position with DMT, acetylation of the N4 amino group, and phosphitylation of the 3' hydroxyl group . Quality control measures ensure high purity levels essential for biological applications.
Custom Modifications
Manufacturers offer customization options for phosphoramidites, including:
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Base or base protection modifications
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Sugar modifications
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Changes to phosphitylation, or phosphitylation of custom molecules
These customization options allow researchers to tailor the properties of synthetic oligonucleotides to specific experimental requirements.
Comparison with Related Compounds
DMT-dC(ac) Phosphoramidite
DMT-dC(ac) Phosphoramidite is the non-methylated version of DMT-5-Methyl-dC(ac) Phosphoramidite, with a molecular formula of C41H50N5O8P and a molecular weight of 771.8 g/mol . While structurally similar, the absence of the 5-methyl group results in different DNA binding properties and biological functions.
DMT-dC(bz) Phosphoramidite
DMT-dC(bz) Phosphoramidite features a benzoyl protection group instead of an acetyl group at the N4 position . This alternative protection strategy affects deprotection conditions and may be preferred in certain synthesis procedures.
Related Modified Cytidines
Several other modified cytidines are used in oligonucleotide synthesis, each with specific properties and applications:
Compound | Modification | Primary Application |
---|---|---|
5-Formyl-dC | Formyl group at C5 position | Study of demethylation pathways |
5-Hydroxymethyl-dC | Hydroxymethyl group at C5 position | Epigenetic studies, demethylation research |
N4-Ethyl-dC | Ethyl group at N4 position | Mutagenesis studies |
N6-Methyl-dA | Methyl group at N6 position | Study of methylation effects |
Practical Applications in Research
Therapeutic Oligonucleotide Development
Phosphoramidites, including DMT-5-Methyl-dC(ac) Phosphoramidite, are crucial components in the development of therapeutic oligonucleotides . The incorporation of modified nucleosides can enhance the stability, specificity, and efficacy of oligonucleotide-based therapeutics.
Diagnostic Applications
Synthetic oligonucleotides containing 5-methyl-dC are used in diagnostic applications, including PCR primers, molecular probes, and DNA microarrays. The specific methylation patterns can serve as biomarkers for various diseases and conditions.
Future Research Directions
Advanced Epigenetic Studies
As our understanding of epigenetics continues to evolve, compounds like DMT-5-Methyl-dC(ac) Phosphoramidite will play increasingly important roles in deciphering the complex relationship between DNA methylation and gene expression. Future research may focus on developing additional modified phosphoramidites to study other epigenetic modifications.
Therapeutic Applications
The development of oligonucleotide-based therapeutics targeting specific methylation patterns represents a promising avenue for future research. By precisely controlling the incorporation of 5-methyl-dC into synthetic oligonucleotides, researchers may be able to develop targeted therapies for conditions associated with aberrant DNA methylation.
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